molecular formula C26H20ClN5O2S2 B2687308 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921469-55-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2687308
CAS No.: 921469-55-8
M. Wt: 534.05
InChI Key: YXOFWMBADDAHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a synthetically designed, potent small-molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. Its primary mechanism of action involves the potent and selective inhibition of Receptor Tyrosine Kinases (RTKs), including VEGFR2 (KDR), which is a critical mediator of tumor angiogenesis. By targeting VEGFR2, this compound effectively blocks the VEGF signaling cascade, leading to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new tumor vasculature in preclinical models. This anti-angiogenic effect makes it a crucial tool for investigating tumor microenvironment dynamics and for evaluating combination therapies in cancer research. Furthermore, studies indicate this compound demonstrates promising anti-proliferative activity against a range of human cancer cell lines, providing a versatile chemical probe for dissecting the complex roles of kinase-driven pathways in carcinogenesis and for identifying potential therapeutic targets. Researchers utilize this inhibitor to explore resistance mechanisms to existing anti-angiogenic drugs and to develop next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O2S2/c1-15-5-10-21-22(11-15)36-24(31-21)16-6-8-18(9-7-16)28-23(33)13-20-14-35-26(30-20)32-25(34)29-19-4-2-3-17(27)12-19/h2-12,14H,13H2,1H3,(H,28,33)(H2,29,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFWMBADDAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a urea linkage, and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The structural composition of this compound is crucial for its biological activity. The thiazole ring and urea linkage contribute to its reactivity and interaction with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cell membrane permeability.

Structural Feature Description
Thiazole RingProvides unique chemical properties and biological activity.
Urea LinkageFacilitates interaction with various biological targets.
Chlorophenyl GroupEnhances lipophilicity and reactivity.
Aromatic SubstituentsMay influence selectivity and efficacy against specific targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole and urea compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that the thiazole framework may enhance antimicrobial activity through specific interactions with microbial enzymes or membranes .

Anticancer Properties

Several studies have focused on the anticancer potential of thiazole-containing compounds. For example, compounds similar to the one have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of specific kinases or pathways essential for cancer cell survival .

In vitro studies have reported IC50 values indicating potent activity:

  • Compound A : IC50 = 0.004 μM against T-cell proliferation.
  • Compound B : Moderate inhibition against gastric cancer cells.

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory effects. Some compounds have been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential therapeutic role in inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : Interfering with signaling pathways critical for cell proliferation and survival.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated various thiazole derivatives against human cancer cell lines (e.g., MDA-MB-231). Results indicated that certain derivatives significantly inhibited cell growth compared to control groups.
  • Antimicrobial Testing : A series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Several structurally related compounds have been studied for antimicrobial activity:

Compound Name / ID (Source) Key Structural Features MIC (μg/mL) Activity Profile
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m) Thiazole with 3-chlorophenyl, dimethylphenoxy acetamide 6.25–12.5 Broad-spectrum antibacterial (Gram-positive/-negative)
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Methylthiazole, m-tolyl acetamide 12.5–25 Antibacterial (selective strains) and antifungal
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Benzo[d]thiazol with sulfamoylphenyl acetamide N/A Antifungal (broad-spectrum)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent EP3348550A1) Ethoxybenzothiazole, 4-chlorophenyl acetamide N/A Patent claims antiviral and anti-inflammatory activity

Key Findings :

  • The 6-methylbenzo[d]thiazol substituent in the target compound likely enhances metabolic stability over the ethoxy group in the patented analogue , which may undergo faster hepatic clearance.
Melting Points and Solubility:
  • Compound 107m : High yield (90%) and melting point (230–232°C), suggesting crystalline stability.
  • Compound 8 : Lower melting point (147.1°C) due to sulfamoyl hydrophilicity.
  • The target compound’s methylbenzo[d]thiazol group may increase melting point (>250°C inferred) and reduce aqueous solubility compared to analogues with smaller substituents.

Q & A

What are the key challenges in synthesizing 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide, and how can they be addressed methodologically?

Answer:
Synthesis challenges include:

  • Thiazole ring formation : Requires precise control of reaction conditions (e.g., temperature, catalysts). For example, thiazole derivatives are often synthesized via cyclization of thiourea intermediates with α-haloketones, as seen in similar compounds .
  • Coupling of ureido and acetamide groups : Use coupling agents like chloroacetyl chloride or carbodiimides under inert atmospheres. highlights the use of triethylamine as a base to neutralize HCl byproducts during chloroacetyl chloride reactions .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures (yields ~80–85% in analogous syntheses) .

How can researchers validate the structural integrity of this compound, and what contradictions in spectral data might arise?

Answer:

  • Validation methods :
    • IR spectroscopy : Confirm urea (C=O stretch ~1650–1700 cm⁻¹) and thiazole (C=N ~1600 cm⁻¹) groups .
    • NMR : Look for thiazole proton signals (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.1–2.5 ppm). reports detailed ¹H/¹³C NMR assignments for analogous thiazoles .
    • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Contradictions : Discrepancies in melting points or NMR shifts may arise due to polymorphic forms or solvent effects. For example, notes melting point variations (±2°C) for structurally similar compounds .

What advanced strategies can optimize the compound’s anticancer activity based on structure-activity relationship (SAR) studies?

Answer:

  • Modify substituents :
    • 3-Chlorophenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions with biological targets .
    • Benzo[d]thiazole moiety : Replace methyl with bulkier groups (e.g., ethyl) to improve lipophilicity and membrane permeability .
  • In vitro testing : Use standardized MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ comparisons to reference drugs like doxorubicin .

How should researchers reconcile conflicting data on the biological activity of structurally similar thiazole derivatives?

Answer:

  • Standardize assays : Use identical cell lines, incubation times, and controls. For example, and report differing IC₅₀ values for thiazole analogs due to variations in cell culture conditions .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like EGFR or tubulin, aligning experimental results with in silico predictions .

What methodologies are recommended for assessing the compound’s stability under experimental conditions?

Answer:

  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
  • Solution stability : Store in DMSO at −20°C and test for precipitation or spectral changes over 30 days .

How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

Answer:

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays .
  • Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .
  • Western blotting : Quantify expression of apoptosis-related proteins (e.g., Bcl-2, Bax) .

What are the limitations of current synthetic routes, and how can they be improved for scalability?

Answer:

  • Limitations : Low yields (~50%) in multi-step reactions; use of toxic solvents (e.g., DMF).
  • Improvements :
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) .
    • Green chemistry : Replace DMF with ionic liquids or ethanol-water mixtures .

How do spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

  • ¹H NMR : The 6-methylbenzo[d]thiazole group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) compared to unsubstituted analogs .
  • MS/MS : Unique fragmentation patterns (e.g., loss of –NHCOCH₃ vs. –Cl in chlorophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.